Ethyl 3-chloropropane-1-sulfonate
Description
Evolution and Significance of Sulfonate Chemistry in Modern Organic Synthesis
The field of sulfonate chemistry has a rich history, dating back to the 19th century with the initial explorations of sulfonation reactions. chemicalbook.comtecamgroup.com These early investigations laid the groundwork for the development of a diverse array of sulfonyl-containing compounds, including sulfonate esters, which have since become indispensable tools in modern organic synthesis. nih.gov The primary significance of sulfonate esters lies in their exceptional capacity to function as leaving groups in nucleophilic substitution and elimination reactions. sigmaaldrich.cnunacademy.com
The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) is a strong base. unacademy.com However, by converting an alcohol to a sulfonate ester, the leaving group ability is dramatically improved. sigmaaldrich.cnunacademy.com This is because the resulting sulfonate anion is a very weak base, stabilized by the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group. nih.gov This enhanced stability makes the departure of the sulfonate group highly favorable, thus facilitating reactions that would otherwise be difficult to achieve with the parent alcohol. sigmaaldrich.cn
Commonly employed sulfonate esters in organic synthesis include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). unacademy.comnih.gov The choice of a particular sulfonate ester can influence the reactivity of the molecule, with electron-withdrawing groups on the sulfonate moiety, such as the trifluoromethyl group in triflates, further enhancing the leaving group ability. nih.gov The conversion of alcohols to sulfonate esters is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. nih.govnih.gov This transformation proceeds with retention of configuration at the alcohol carbon, a stereochemical outcome that is of significant importance in the synthesis of chiral molecules. chemicalbook.com
The versatility of sulfonate esters is further demonstrated by their application in a wide range of synthetic transformations beyond simple substitution reactions. They are utilized in cross-coupling reactions, the formation of carbon-carbon and carbon-heteroatom bonds, and as protecting groups for alcohols. nih.govresearchgate.net The development of novel methods for the synthesis of sulfonate esters, including the use of flow chemistry and new catalytic systems, continues to expand the scope of their applications in contemporary organic synthesis. tcichemicals.comsigmaaldrich.comnih.gov
Contextualization of Halogenated Organosulfur Compounds in Chemical Research
Halogenated organosulfur compounds, which contain both at least one halogen atom and a sulfur atom within their molecular structure, are a significant class of molecules in chemical research. Their importance spans a wide range of applications, from pharmaceuticals and agrochemicals to materials science. nih.govwikipedia.org The presence of both halogen and sulfur atoms imparts unique chemical and physical properties to these compounds, making them valuable building blocks and functional molecules.
The introduction of a halogen atom into an organosulfur compound can significantly influence its reactivity. Halogens are highly electronegative atoms, and their presence can create a dipole moment in the molecule, affecting its polarity and intermolecular interactions. acs.org This can be particularly important in the design of molecules with specific binding properties, as seen in medicinal chemistry where halogen bonding is increasingly recognized as a significant non-covalent interaction. acs.org
In the context of synthetic chemistry, halogenated organosulfur compounds serve as versatile intermediates. The halogen atom can act as a leaving group in nucleophilic substitution reactions or as a handle for the introduction of other functional groups through various cross-coupling reactions. researchgate.net The sulfur atom, often in the form of a sulfone, sulfoxide, or sulfide, can also participate in a variety of chemical transformations. wikipedia.org
The applications of halogenated organosulfur compounds are diverse. For instance, many pharmaceuticals and agrochemicals contain these structural motifs. nih.gov The presence of a halogen can enhance the biological activity of a molecule or modify its metabolic stability. Furthermore, the unique properties of these compounds have led to their use in the development of functional materials, such as polymers and liquid crystals. The study of halogenated organosulfur compounds also extends to environmental science, where the persistence and fate of these compounds in the environment are of significant interest. chromatographyonline.com The development of new methods for the synthesis and functionalization of halogenated organosulfur compounds remains an active area of research, driven by the continued demand for novel molecules with tailored properties. nih.gov
Theoretical and Practical Research Scope for Ethyl 3-chloropropane-1-sulfonate within the broader Class of Sulfonate Esters
This compound is a specific example of a halogenated alkyl sulfonate ester. Its chemical structure contains a three-carbon chain with a chlorine atom at one end and a sulfonate ester group at the other, with the ester being formed from ethanol (B145695). While extensive research on this particular compound is not widely documented in publicly available literature, its structure allows for the deduction of its likely reactivity and potential research applications based on the well-established chemistry of related compounds.
The primary research interest in this compound would likely revolve around its use as a bifunctional alkylating agent. The molecule possesses two electrophilic centers: the carbon atom attached to the chlorine and the carbon atom of the ethyl group attached to the sulfonate oxygen. However, the carbon bearing the chlorine is part of a propyl chain, and the sulfonate group is an excellent leaving group, making the carbon alpha to the sulfonate oxygen a primary site for nucleophilic attack. The presence of the chlorine atom on the propyl chain offers a secondary reactive site that can be exploited in subsequent synthetic steps.
The theoretical research scope for this compound could involve studying the chemoselectivity of its reactions with various nucleophiles. For instance, researchers might investigate whether a nucleophile will preferentially attack the ethyl group, leading to the displacement of the 3-chloropropanesulfonate anion, or attack the carbon bearing the chlorine atom. The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, would be expected to play a crucial role in determining the outcome of the reaction.
From a practical standpoint, this compound could be a valuable building block in the synthesis of more complex molecules. It could be used to introduce the 3-chloropropylsulfonyl moiety or the ethyl group into a target molecule. The resulting products could have applications in various fields, such as the development of new pharmaceuticals, agrochemicals, or materials. For example, the incorporation of a sulfonated and chlorinated alkyl chain could be used to modify the solubility, polarity, or biological activity of a parent compound.
Below is a data table summarizing the available information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 2102412-63-3 | sigmaaldrich.com |
| Linear Formula | C5H11ClO3S | sigmaaldrich.com |
| Molecular Formula | C5H11ClO3S | sigmaaldrich.com |
Further research would be necessary to fully elucidate the chemical properties and synthetic utility of this compound. Experimental studies would be required to determine its reactivity profile, spectroscopic data, and potential applications as a synthetic intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chloropropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-2-9-10(7,8)5-3-4-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXZYSIVMFUDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Mechanistic Investigations
Established and Emerging Pathways for Sulfonate Ester Synthesis
The formation of a sulfonate ester is a cornerstone of this synthesis. This functional group can be constructed through several reliable methods, with ongoing research providing new catalytic and radical-based alternatives to traditional approaches.
The most conventional and widely practiced methods for preparing sulfonate esters involve the reaction of an alcohol with either a sulfonic acid or a sulfonyl chloride. google.com
The reaction between a sulfonyl chloride and an alcohol is a straightforward and common method for creating sulfonate esters. youtube.com For the synthesis of Ethyl 3-chloropropane-1-sulfonate, this would involve reacting 3-chloropropane-1-sulfonyl chloride with ethanol (B145695). sigmaaldrich.com This reaction is typically performed in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. youtube.comyoutube.com The base then deprotonates the resulting oxonium ion to yield the final, neutral sulfonate ester. youtube.comyoutube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's carbon atom, as the C-O bond is not broken during the reaction. youtube.com
Alternatively, direct esterification of a sulfonic acid with an alcohol can be employed. rsc.org However, this reaction is an equilibrium process and often requires harsh conditions, such as high concentrations of both the sulfonic acid and the alcohol with minimal water present, to drive the reaction toward the product. acs.orgenovatia.com The mechanism for this acid-catalyzed process can proceed through different pathways. One possibility involves the protonation of the alcohol by the strong sulfonic acid, making it a better leaving group, followed by attack of the sulfonate anion. acs.orgenovatia.com Computational studies have also explored pathways involving a sulfonylium cation intermediate (Sₙ1-like) or a direct Sₙ2-type reaction. rsc.org The presence of water significantly hinders the reaction by competing for protonation and promoting the reverse hydrolysis reaction. researchgate.net
The precursor, 3-chloropropane-1-sulfonyl chloride, can be synthesized by reacting 1,3-propanesultone with thionyl chloride in the presence of a catalyst like dimethylformamide. google.com
To overcome the limitations of traditional methods, various catalytic systems have been developed to facilitate sulfonate ester formation under milder conditions. organic-chemistry.org These approaches often offer improved yields, better selectivity, and operational simplicity.
Several metal-based catalysts have proven effective. For instance, indium and Ytterbium(III) trifluoromethanesulfonate (B1224126) are efficient catalysts for the sulfonylation of alcohols with sulfonyl chlorides or sulfonic anhydrides, respectively. organic-chemistry.org These Lewis acid catalysts activate the sulfonylating agent, making it more susceptible to nucleophilic attack by the alcohol. youtube.com Copper and palladium catalysts have also been utilized in reactions involving sulfonyl hydrazides and alcohols to produce sulfinate esters, which are structurally related to sulfonate esters. rsc.org More recently, an iodobenzene-catalyzed method has been developed for the synthesis of aryl sulfonate esters from aminoquinolines and sulfonic acids, proceeding through a remote radical C–O cross-coupling mechanism without the need for a transition metal. rsc.org
Ionic liquids functionalized with sulfonic acid groups have also been explored as recyclable catalysts for esterification reactions, demonstrating performance comparable to traditional acid catalysts. cjcatal.com
Table 1: Selected Catalytic Systems for Sulfonate Ester Synthesis
| Catalyst System | Substrates | General Conditions | Reference |
|---|---|---|---|
| Indium | Alcohols, Sulfonyl Chlorides | Not specified | organic-chemistry.org |
| Ytterbium(III) trifluoromethanesulfonate | Alcohols, Toluenesulfonic Anhydride | Neutral, mild conditions | organic-chemistry.org |
| Copper(II) triflate / O₂ | Alcohols, Sulfonyl Hydrazides | Oxygen atmosphere | rsc.org |
| Iodobenzene / Peracetic acid | Aminoquinolines, Sulfonic Acids | Room temperature, metal-free | rsc.org |
Emerging strategies for forming sulfur-carbon bonds involve radical-mediated pathways, which offer alternative reactivity and access to complex molecules. rsc.org These reactions typically involve the generation of a sulfonyl radical, which can then participate in various transformations. researchgate.net
Sulfonyl radicals can be generated from precursors like sulfonyl chlorides, sulfonyl hydrazides, or sodium sulfinates. researchgate.net One approach involves the photocatalytic, three-component asymmetric sulfonylation through direct C(sp³)-H functionalization of alkanes. nih.gov This method uses a photocatalyst and a nickel catalyst to react an alkane, a sulfur dioxide surrogate, and a Michael acceptor. nih.gov Another strategy is the radical-mediated sulfonylation relay of alkynes or alkenes, using sodium dithionite (B78146) (Na₂S₂O₄) as both an SO₂ source and a reductant, which avoids the need for metal catalysts. rsc.orgresearcher.life
While direct radical-mediated synthesis of this compound is not explicitly detailed, the principles suggest a possible route. For example, a 3-chloropropyl radical could theoretically be trapped by a sulfur dioxide source and an ethylating agent. More established is the reaction of sulfonyl radicals with alkenes. rsc.org Methane sulfonation has also been achieved via a free-radical mechanism using trifluoroacetylsulfuric acid and a radical initiator like K₂S₂O₈. acs.orgacs.org These radical pathways represent a developing frontier in sulfonylation chemistry. rsc.org
Introduction and Modification of Halogen Substituents in Alkyl Chains
The "3-chloro" aspect of this compound requires the regioselective introduction of a chlorine atom onto the propane (B168953) backbone. This can be achieved either by starting with a pre-chlorinated building block or by halogenating a suitable propane derivative.
The controlled installation of halogen atoms is a critical challenge in organic synthesis. nih.gov While this compound is not a chiral molecule, the principles of stereoselective halogenation are paramount when dealing with more complex substrates where stereocenters could be formed. nih.gov Methods to achieve this include Sₙ2 displacement of activated alcohols, nucleophilic opening of epoxides, and catalyst-controlled halogenations. nih.gov
For a non-chiral substrate like a propane derivative, the primary concern is regioselectivity—ensuring the halogen is introduced at the desired position. acs.org In the context of synthesizing the target molecule, this means chlorination at the C-3 position, distal to the sulfonate group. Free-radical halogenation of a simple alkane like propane is often non-selective. msu.edulibretexts.org Therefore, reactions that rely on directing groups or specific precursors are necessary to achieve high regioselectivity. For instance, the ring-opening of a cyclic precursor like 1,3-propanesultone with a chloride source is an effective way to guarantee the 1,3-relationship between the sulfonyl group and the chlorine atom. google.com
Direct chlorination of propane via free-radical halogenation, typically initiated by heat or UV light, leads to a mixture of products. libretexts.orgbyjus.com The reaction yields both 1-chloropropane (B146392) and 2-chloropropane (B107684) because the reactivity of the primary and secondary hydrogens is comparable, resulting in poor regioselectivity. msu.edulibretexts.org This makes direct halogenation of propane an unsuitable method for the specific synthesis of a pure 3-chloro derivative.
A more controlled approach involves using a propane derivative where one position is already functionalized. A common laboratory method for converting alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂), often with a base like pyridine. unacademy.com Another reagent is phosphorus trichloride (B1173362) (PCl₃). libretexts.org Therefore, starting with 3-hydroxypropane-1-sulfonic acid or its ethyl ester and converting the hydroxyl group to a chloride would be a viable regioselective strategy.
Alternatively, starting materials that already contain the chloroalkane moiety can be used. For example, 3-chloropropionic acid can be converted to its corresponding acyl chloride, 3-chloropropionyl chloride chemicalbook.com, although this is a different functional group. The most direct route to the key intermediate for the sulfonate ester synthesis is the preparation of 3-chloropropane-1-sulfonyl chloride. This can be achieved in high yield by reacting 1,3-propanesultone with thionyl chloride or phosphorus pentachloride, a method that definitively places the chlorine at the 3-position. google.com
Table 2: Comparison of Chlorination Strategies for Propane Scaffolds
| Method | Reagent(s) | Substrate | Selectivity/Outcome | Reference |
|---|---|---|---|---|
| Free-Radical Halogenation | Cl₂, heat/light | Propane | Poor regioselectivity (mixture of 1-chloro and 2-chloropropane) | msu.edulibretexts.org |
| Alcohol Chlorination | Thionyl chloride (SOCl₂) | 3-Hydroxypropane derivative | High regioselectivity for replacement of -OH | unacademy.com |
| Sultone Ring-Opening | Thionyl chloride (SOCl₂) | 1,3-Propanesultone | High regioselectivity; yields 3-chloropropane-1-sulfonyl chloride | google.com |
Integrated Synthetic Sequences for this compound
The synthesis of this compound can be approached through various strategic sequences, often prioritizing efficiency, yield, and sustainability. These integrated approaches aim to minimize intermediate isolation steps, reduce waste, and optimize resource utilization. A common strategy involves the initial formation of a key intermediate, 3-chloropropane-1-sulfonyl chloride, followed by its esterification with ethanol.
One-Pot and Multicomponent Reactions in its Formation
The principles of one-pot synthesis and multicomponent reactions (MCRs) offer significant advantages in terms of procedural simplicity and time-saving for the formation of complex molecules. semanticscholar.orgnih.gov While a specific one-pot synthesis for this compound is not extensively documented, the synthesis of related structures suggests its feasibility. mdpi.comnih.gov A hypothetical one-pot approach could involve the in-situ generation of 3-chloropropane-1-sulfonic acid or its corresponding sulfonyl chloride from 1,3-dihalopropane, followed directly by esterification with ethanol in the same reaction vessel.
For instance, a process could be envisioned where 1-bromo-3-chloropropane (B140262) is reacted with a sulfite (B76179) salt in a suitable solvent. After the formation of the sodium 3-chloropropane-1-sulfonate salt, a reagent could be introduced to facilitate the direct esterification with ethanol, thereby avoiding the isolation of the intermediate sulfonic acid salt. Such a tandem reaction would significantly streamline the manufacturing process. nih.gov
Multicomponent reactions, which involve combining three or more reactants in a single step to form a product containing portions of all starting materials, represent a highly efficient synthetic strategy. nih.gov A speculative multicomponent reaction for this compound could involve the simultaneous reaction of a 3-halopropanethiol, an oxidizing agent, and ethanol. However, the development of such a specific MCR would require considerable research to identify compatible reagents and reaction conditions that favor the formation of the desired sulfonate ester.
Optimization of Reaction Parameters for Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include temperature, reaction time, solvent, and the molar ratio of reactants. The synthesis of the precursor, 3-chloropropane-1-sulfonyl chloride, provides a basis for understanding how these parameters can be manipulated. google.com
In the synthesis of the S-(3-chloropropyl)isothiourea intermediate from 1-bromo-3-chloropropane and thiourea (B124793), the reaction temperature is a critical factor. google.com A temperature range of 40-120°C is generally employed, with a preferred range of 50-80°C to ensure a reasonable reaction rate while minimizing potential side reactions. google.com The choice of solvent also plays a significant role, with polar protic solvents like methanol, ethanol, isopropanol, or water being favored. google.com
Below is an interactive data table illustrating the optimization of parameters for the synthesis of the key intermediate, S-(3-chloropropyl)isothiourea, based on findings from related syntheses. google.com
| Parameter | Range | Preferred | Rationale |
| Temperature | 40 - 120 °C | 50 - 80 °C | Balances reaction rate and selectivity, minimizing byproduct formation. |
| Solvent | Methanol, Ethanol, Isopropanol, Water, Tetrahydrofuran, Dioxane | Methanol, Ethanol | Polar protic solvents facilitate the dissolution of reactants and stabilize intermediates. |
| Reactant Ratio (Thiourea:1-bromo-3-chloropropane) | 1.1:1 - 2:1 | 1.5:1 | An excess of thiourea can help drive the reaction to completion. |
| Reaction Time | 2 - 6 hours | 4 hours | Sufficient time for the reaction to proceed to completion at the optimal temperature. |
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of this compound, several aspects of green chemistry can be considered.
One key principle is the use of environmentally benign solvents. The synthesis of the precursor, 3-chloropropane-1-sulfonyl chloride, can be performed in solvents like water, methanol, or ethanol, which are considered greener alternatives to more hazardous organic solvents. google.com The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of workup and purification steps, thereby minimizing solvent usage and waste generation. nih.govresearchgate.net
Atom economy is another important consideration. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The choice of reagents and reaction pathways that proceed with high selectivity and yield is crucial for achieving good atom economy.
Detailed Reactivity Studies and Mechanistic Elucidation
Reactions at the Halogenated Alkyl Moiety
The 3-chloropropyl group provides a second electrophilic site within the molecule. The reactivity at this position is centered on the carbon-chlorine bond.
Sulfonate ions are significantly weaker bases and therefore much better leaving groups than halide ions (with the exception of iodide in some cases). slideserve.com The relative reactivity of leaving groups is often approximated as: R-OTs > R-I > R-Br > R-Cl > R-F. studylib.net
When Ethyl 3-chloropropane-1-sulfonate reacts with one equivalent of a nucleophile, the substitution will preferentially occur at the ethyl group, displacing the superior sulfonate leaving group. This is analogous to the reaction of 1-bromo-3-chloropropane (B140262) with sodium cyanide, where the cyanide displaces the better leaving group (bromide) to form 3-chlorobutyronitrile. studylib.net Achieving selective substitution at the chloro-substituted carbon would be challenging and would likely require protecting the sulfonate group or using highly specialized reaction conditions.
While nucleophilic substitution is the most common reaction for alkyl halides, reactions involving radicals or reduction can also occur under specific conditions.
Radical Reactions : Free radical halogenation or substitution typically requires an initiator, such as UV light or a chemical initiator like AIBN (azobisisobutyronitrile). These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. For the 3-chloropropyl moiety, a radical reaction could, for example, lead to further halogenation or coupling, but these are not typical synthetic routes for this type of substrate.
Reductive Pathways : The chloro substituent can be removed through reductive dehalogenation. This involves treating the compound with a reducing agent. Common methods include reaction with an active metal (like sodium) and a proton source, or using metal hydrides. This would replace the chlorine atom with a hydrogen atom, yielding Ethyl propane-1-sulfonate. These reactions are fundamentally different from the polar, ionic mechanisms of substitution and elimination.
Rearrangement Reactions
The structure of this compound, featuring a chlorine atom at the γ-position relative to the sulfonate ester group, suggests the potential for intramolecular rearrangement reactions. A plausible pathway for such a rearrangement is through neighboring group participation (NGP) of the chlorine atom.
In this mechanism, the chlorine atom, with its lone pairs of electrons, can act as an internal nucleophile, displacing the sulfonate ester group. This participation would lead to the formation of a cyclic chloronium ion intermediate. The subsequent attack by a nucleophile would then lead to the rearranged product. The rate of such a reaction is often enhanced compared to a similar compound lacking the participating group.
Table 1: Plausible Rearrangement of this compound via Neighboring Group Participation
| Step | Description | Intermediate/Product |
| 1 | Intramolecular attack by the chlorine atom's lone pair on the carbon bearing the sulfonate ester. | Cyclic chloronium ion intermediate |
| 2 | Departure of the ethyl sulfonate leaving group. | - |
| 3 | Nucleophilic attack on the cyclic intermediate. | Rearranged product (e.g., formation of a cyclopropane derivative or a product with altered connectivity) |
Hydrolytic Stability and Degradation Mechanisms in Aqueous Media
The hydrolytic stability of this compound is a critical parameter determining its environmental fate and persistence. Sulfonate esters, in general, can undergo hydrolysis through different mechanisms, primarily depending on the reaction conditions and the structure of the ester.
The hydrolysis of aliphatic sulfonate esters can proceed via either a concerted (SN2-type) or a stepwise mechanism. In a concerted pathway, the nucleophile (water or hydroxide (B78521) ion) attacks the carbon atom attached to the sulfonate oxygen, leading to the simultaneous cleavage of the C-O bond. A stepwise mechanism would involve the formation of a carbocation intermediate. The presence of the electron-withdrawing chloro group in this compound would likely disfavor a mechanism with significant carbocation character at the α-carbon.
The hydrolysis rate is also influenced by pH. Under neutral or acidic conditions, water acts as the nucleophile in a slower solvolysis reaction. In alkaline media, the more potent nucleophile, hydroxide ion, will significantly accelerate the rate of hydrolysis.
Table 2: Potential Hydrolytic Degradation Pathways of this compound
| Condition | Proposed Mechanism | Primary Degradation Products |
| Neutral/Acidic | SN2-type attack by water | 3-Chloropropan-1-ol and Ethanesulfonic acid |
| Alkaline | SN2-type attack by hydroxide | 3-Chloropropan-1-ol and Ethyl sulfonate salt |
Note: The kinetic parameters for the hydrolysis of this compound are not available in the cited literature. The presented pathways are based on the general reactivity of alkyl sulfonate esters.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 3-chloropropane-1-sulfonate (CH₃-CH₂-O-SO₂-CH₂-CH₂-CH₂-Cl), ¹H and ¹³C NMR are predicted to show distinct signals corresponding to each unique chemical environment.
The ¹H NMR spectrum is expected to display five distinct multiplets, integrating in a 3:2:2:2:2 ratio, consistent with the number of protons in each unique position. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, sulfur, and chlorine). The ethyl group's methylene protons are shifted downfield due to the adjacent oxygen, as are the propyl chain protons adjacent to the sulfonate group and the chlorine atom. docbrown.info
The ¹³C NMR spectrum should reveal five signals, one for each unique carbon atom in the molecule. The carbons bonded to the electronegative oxygen and chlorine atoms, as well as the carbon bonded to the sulfonate group, are expected to resonate at lower fields.
Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| CH₃-CH₂-O- | ~1.4 | Triplet (t) | 3H | Methyl Protons |
| CH₃-CH₂-O- | ~4.3 | Quartet (q) | 2H | Methylene Protons (Ethyl) |
| -O-SO₂-CH₂- | ~3.4 | Triplet (t) | 2H | Methylene Protons (α to SO₂) |
| -CH₂-CH₂-CH₂-Cl | ~2.3 | Quintet (p) | 2H | Methylene Protons (β to SO₂) |
| -CH₂-CH₂-Cl | ~3.7 | Triplet (t) | 2H | Methylene Protons (α to Cl) |
Interactive Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| CH₃ -CH₂-O- | ~15 | Methyl Carbon |
| CH₃-CH₂ -O- | ~70 | Methylene Carbon (Ethyl) |
| -O-SO₂-CH₂ - | ~52 | Methylene Carbon (α to SO₂) |
| -CH₂-CH₂ -CH₂-Cl | ~25 | Methylene Carbon (β to SO₂) |
| -CH₂-CH₂-CH₂ -Cl | ~42 | Methylene Carbon (α to Cl) |
To confirm the predicted structural assignments and establish unambiguous connectivity, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons on adjacent carbons. Key expected cross-peaks would confirm the ethyl fragment (coupling between the ~1.4 ppm triplet and the ~4.3 ppm quartet) and the 3-chloropropyl chain (coupling between the ~3.4 ppm, ~2.3 ppm, and ~3.7 ppm signals).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the molecular fragments. Key correlations would be expected from the ethyl methylene protons (~4.3 ppm) to the methyl carbon (~15 ppm), and critically, from the methylene protons on both the ethyl (~4.3 ppm) and propyl (~3.4 ppm) sides to their respective carbons across the sulfonate group, confirming the ester linkage.
This compound is a highly flexible molecule with free rotation around its C-C, C-O, and C-S single bonds. At standard measurement temperatures, any conformational exchange is expected to be extremely rapid on the NMR timescale. This results in a time-averaged spectrum where each proton and carbon environment gives a single, sharp set of signals. While dynamic NMR studies at very low temperatures could potentially "freeze out" specific conformers, the energy barriers to rotation in such a simple aliphatic sulfonate are likely too low to be observed.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental composition. The calculated monoisotopic mass for the molecular ion of this compound, [C₅H₁₁³⁵ClO₃S]⁺, is 186.01447 u.
A key diagnostic feature in the mass spectrum would be the isotopic pattern of chlorine. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units (m/z), with a characteristic intensity ratio of approximately 3:1. docbrown.infodocbrown.infoyoutube.com This provides a clear signature for chlorine-containing ions.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to provide further structural information. The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds.
Plausible fragmentation pathways include:
Loss of the chloropropyl radical: Cleavage of the S-C bond to yield an ion corresponding to [M - C₃H₆Cl]⁺.
Loss of an ethoxy radical: Cleavage of the S-O bond to give [M - OC₂H₅]⁺.
Formation of the 3-chloropropyl cation: Cleavage resulting in [C₃H₆Cl]⁺.
Loss of sulfur dioxide: A common fragmentation pathway for sulfonates, which can occur after initial fragmentation events. researchgate.net
Interactive Table: Predicted Major Fragment Ions in the ESI-MS/MS of this compound
| m/z (for ³⁵Cl) | Possible Formula | Description |
| 157.04 | [C₃H₆ClO₃S]⁺ | Loss of ethene (C₂H₄) |
| 149.98 | [C₅H₁₀O₃S]⁺ | Loss of HCl |
| 109.03 | [C₂H₅O₃S]⁺ | Loss of chloropropyl radical |
| 77.02 | [C₃H₆Cl]⁺ | 3-chloropropyl cation |
| 63.96 | [SO₂]⁺ or neutral loss | Sulfur dioxide |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The most prominent features in the vibrational spectra of this compound are expected to be the intense stretching vibrations of the sulfonate group (S=O). These typically appear as two strong bands: one for the asymmetric stretch and one for the symmetric stretch. Other expected vibrations include C-H stretching of the alkyl chains, C-O and S-O single bond stretching, and the C-Cl stretch at lower wavenumbers.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |
| 2850-3000 | C-H stretching | Medium-Strong |
| ~1350 | S=O asymmetric stretching | Strong |
| ~1175 | S=O symmetric stretching | Strong |
| ~1000 | C-O stretching | Medium |
| ~800 | S-O stretching | Medium |
| ~650-750 | C-Cl stretching | Medium |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. As of now, a crystal structure for this compound has not been reported in the public domain.
Should a suitable single crystal be obtained and analyzed, the data would reveal the molecule's solid-state conformation. This would include the specific torsion angles that define the orientation of the ethyl and 3-chloropropyl groups relative to the central sulfonate moiety. Crystallographic studies on other sulfonate esters have shown that both steric and electronic factors influence their crystallization and solid-state structure. eurjchem.comresearchgate.net Furthermore, the analysis would elucidate the intermolecular interactions, such as dipole-dipole or van der Waals forces, that govern the crystal packing arrangement.
Theoretical and Computational Chemistry for Predictive Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For Ethyl 3-chloropropane-1-sulfonate, this involves finding the minimum energy conformation by exploring the potential energy surface (PES).
The process would involve systematically rotating the flexible bonds (e.g., C-C and C-S bonds) to identify all stable conformers. researchgate.net For instance, rotation around the C-S bond would likely reveal multiple stable structures, such as gauche and anti conformers, each corresponding to a minimum on the energy landscape. researchgate.net The relative energies of these conformers determine their population at a given temperature. A hypothetical energy profile would quantify these differences.
Table 1: Illustrative Conformational Analysis of this compound This table is a hypothetical representation based on known principles of conformational analysis.
| Conformer | Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche 1 | ~60° | 1.25 |
| Gauche 2 | ~-60° | 1.25 |
This interactive table demonstrates how DFT calculations could be used to compare the stability of different spatial arrangements of the molecule.
The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). For this compound, the HOMO would likely be localized on the sulfonate oxygen atoms and the chlorine atom, which have lone pairs of electrons. aps.orgaps.org The LUMO would be expected to be an antibonding orbital (σ*) associated with the C-Cl bond, indicating that this bond is the most probable site for nucleophilic attack.
Analysis of the charge distribution, often using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. nih.gov This highlights the polar nature of the molecule. The sulfonate group is highly polar, with significant negative charge on the oxygen atoms and a positive charge on the sulfur atom. The chlorine atom, being highly electronegative, would draw electron density from the adjacent carbon, making that carbon atom an electrophilic center.
Table 2: Hypothetical Partial Atomic Charges for this compound This table is a hypothetical representation based on electronegativity principles and NBO analysis of similar molecules.
| Atom | Hypothetical Partial Charge (e) |
| S | +1.5 |
| O (doubly bonded) | -0.7 |
| O (ester) | -0.6 |
| C (adjacent to Cl) | +0.2 |
| Cl | -0.3 |
This interactive table illustrates the expected charge distribution, identifying potential sites for chemical reactions.
Reaction Mechanism Pathway Exploration
Computational chemistry allows for the detailed exploration of how chemical reactions occur, mapping out the energetic changes along a reaction coordinate.
A primary application of computational modeling is to study reaction mechanisms, such as the common nucleophilic substitution (SN2) reaction. chemguide.co.ukncert.nic.in In the case of this compound, a nucleophile would attack the carbon atom bonded to the chlorine. libretexts.org Computational methods can locate the geometry of the transition state—the highest energy point along the reaction pathway. masterorganicchemistry.com
The transition state for an SN2 reaction would feature a five-coordinate carbon atom, where the bond to the incoming nucleophile is partially formed and the bond to the leaving group (chloride) is partially broken. ncert.nic.inmasterorganicchemistry.com By calculating the energy difference between the reactants and this transition state, the activation energy (Ea) can be determined. This value is crucial as it dictates the rate of the reaction; a lower activation energy corresponds to a faster reaction.
Reactions are rarely carried out in the gas phase; the solvent can have a profound impact on reaction pathways and rates. nih.gov Computational models can account for this using methods like the Polarizable Continuum Model (PCM). In these models, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent.
For a polar molecule like this compound undergoing a polar reaction like SN2, a polar solvent would be expected to stabilize the charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. Computational modeling can quantify this effect by comparing calculations performed in the gas phase versus those incorporating a solvent model.
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
While quantum mechanics focuses on the static electronic structure, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. acs.orgresearchgate.net This provides insight into the dynamic behavior and conformational flexibility of this compound. An MD simulation would show how the alkyl chains flex and rotate in solution, providing a more complete picture of its conformational landscape than static calculations alone. acs.orgnih.gov
MD simulations are particularly powerful for studying intermolecular interactions. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the sulfonate group forms hydrogen bonds or how the nonpolar alkyl parts interact with other molecules. mdpi.com These simulations are essential for understanding properties like solubility, aggregation, and how the molecule interacts with other chemical species in a complex environment. researchgate.netmdpi.com
Predictive Spectroscopy and Comparison with Experimental Data
Information not available in the searched scientific literature.
Applications in Advanced Chemical Synthesis and Materials Science
Utility as a Versatile Synthetic Building Block
In the realm of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. Ethyl 3-chloropropane-1-sulfonate fits this description perfectly, offering chemists a reliable way to introduce a three-carbon chain bearing a sulfonate or a derivative thereof.
Precursor for Sulfonic Acids and Sulfonamides
The ethyl sulfonate ester group of the molecule serves as a latent form of a sulfonic acid. While stable under many conditions, the ester can be hydrolyzed to yield 3-chloropropane-1-sulfonic acid. nih.govnih.govanaxlab.com This sulfonic acid, or its corresponding salts, can be valuable intermediates. For instance, processes exist for the conversion of metal sulfonate salts into their free acid form. google.com
More significantly, the sulfonate ester can be converted into other important functional groups, most notably sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry and agrochemicals. The conversion can be achieved by reacting the ethyl sulfonate ester with a primary or secondary amine. While direct displacement on the sulfonate ester is possible, a more common synthetic route involves first converting the parent sulfonic acid to a more reactive species like a sulfonyl chloride. However, modern, one-pot methods have been developed that allow for the efficient synthesis of sulfonamides directly from sulfonate salts by activating them in situ with reagents like cyanuric chloride, which avoids the need to handle harsh sulfonylating agents. organic-chemistry.org This methodology highlights how compounds like this compound can be effective precursors in the synthesis of diverse sulfonamides. organic-chemistry.org
Intermediate in the Synthesis of Complex Organic Molecules
The true versatility of this compound as a synthetic intermediate lies in its dual functionality. The terminal chloro group provides a reactive handle for nucleophilic substitution reactions. This allows the entire 3-(ethylsulfonyloxy)propyl moiety to be attached to other molecules. For example, amines, alkoxides, or thiolates can displace the chloride to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively.
This strategy is demonstrated in the synthesis of more complex molecules where the 3-chloropropyl group is used to link a sulfonate-containing fragment to another molecular scaffold. A related compound, (3-Chloropropyl)trimethoxysilane, has been used in a similar fashion to attach a functionalized propyl chain to a tertiary amine via the Menshutkin reaction, illustrating the robust reactivity of the 3-chloropropyl group for building larger, functionalized molecules. google.com Once incorporated, the sulfonate portion remains available for further transformations or can serve to impart specific properties, such as water solubility, to the final molecule.
Role in Protecting Group Strategies for Alcohols and Sulfonic Acids
In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.orgwikipedia.org Sulfonic acids are challenging to protect because their simple esters are potent electrophiles and highly reactive. nih.gov
The 3-chloropropanesulfonate group has been investigated in the context of protecting group chemistry. Specifically, sulfonate esters derived from 3-chloropropane-1-sulfonic acid were synthesized and studied as potential protecting groups for other functionalities. nih.gov However, research has shown that simple alkyl sulfonates, such as the 3-chloropropanesulfonate, can be too labile and prone to decomposition, for example, during purification on silica (B1680970) gel. nih.gov This high reactivity, while a drawback for its use as a stable protecting group, underscores its utility as a reactive intermediate. The field of sulfonate protection often requires more sterically hindered groups, such as neopentyl or 2-(trimethylsilyl)ethyl (SES) groups, which offer greater stability and can be removed under specific, mild conditions. nih.govorgsyn.org
Integration into Polymer Chemistry and Advanced Materials
The bifunctional nature of this compound also makes it a candidate for applications in materials science, particularly in the modification and synthesis of polymers.
Monomer in Polymerization Processes
The use of this compound as a direct monomer in common polymerization processes is not widely documented. Typical polymerization strategies, such as radical, cationic, or ring-opening polymerizations, generally require specific functional groups like vinyl groups, cyclic ethers (e.g., oxetanes), or other polymerizable moieties that are absent in this molecule. mdpi.com While it is conceivable to use the molecule in a polycondensation reaction where the chloride is repeatedly substituted, this specific application does not appear to be a primary use. More commonly, sulfonate-containing monomers used in polymer synthesis have the sulfonate group attached to a polymerizable unit, such as in ethyl styrene (B11656) sulfonate, which can undergo radical polymerization. researchgate.net
Functionalization of Polymeric Materials
A more prominent potential application for this compound in polymer science is the post-polymerization functionalization of existing polymers. This process, often called polymer grafting or surface modification, involves attaching small molecules to a pre-formed polymer backbone to impart new properties.
The reactive alkyl chloride of this compound can be used to graft the molecule onto polymer chains that possess nucleophilic sites, such as hydroxyl groups (e.g., in polyvinyl alcohol or cellulose) or amine groups (e.g., in polyethyleneimine). By attaching the 3-(ethylsulfonyloxy)propyl group to a polymer surface or backbone, its properties can be significantly altered. The introduction of sulfonate ester groups can modify surface energy, hydrophilicity, and provide sites for further chemical reactions. After grafting, the ethyl sulfonate groups could potentially be hydrolyzed to the corresponding sulfonic acid, creating a strong polyanionic material with applications in ion-exchange resins, membranes for fuel cells, or as a material with enhanced water absorbency.
Interactive Data Table: Compound Properties
| Compound Name | Molecular Formula | Role/Function |
| This compound | C5H11ClO3S | Primary subject, synthetic building block |
| 3-chloropropane-1-sulfonic acid | C3H7ClO3S | Hydrolysis product, precursor to sulfonamides |
| 3-chloropropane-1-sulfonate | C3H6ClO3S⁻ | Anion of the sulfonic acid |
| Cyanuric chloride | C3Cl3N3 | Activating agent for sulfonamide synthesis |
| (3-Chloropropyl)trimethoxysilane | C6H15ClO3Si | Analogous reactive intermediate |
| 2-(trimethylsilyl)ethanesulfonyl chloride | C5H13ClO2SSi | Reagent for forming a stable sulfonamide protecting group |
Catalysis and Ligand Development
While direct applications of this compound are not readily found, the functional groups present in this molecule—a sulfonate ester and an alkyl chloride—suggest its potential as a precursor in the synthesis of more complex molecules with catalytic activity or ligating properties. The following sections describe the roles of related sulfonate-containing compounds, which could theoretically be synthesized using precursors like this compound.
General Roles of Sulfonated Compounds in Catalysis
Sulfonic acid and sulfonate-functionalized materials are a significant class of catalysts, particularly as solid acid catalysts. acs.orgnih.gov They are often seen as more environmentally friendly alternatives to traditional mineral acids like sulfuric acid. acs.org These catalysts are utilized in a variety of organic reactions, including esterification, alkylation, and multicomponent reactions. acs.orgnih.govnih.gov The catalytic activity is often attributed to the strong Brønsted acidity of the sulfonic acid group.
Phosphine-Sulfonate Ligands
A prominent area of research is the development of phosphine-sulfonate ligands for transition metal catalysis, particularly for palladium and nickel. osti.govresearchgate.net These bidentate ligands, which feature both a "hard" sulfonate group and a "soft" phosphine (B1218219) donor, have shown significant success in ethylene (B1197577) polymerization and copolymerization with polar monomers. osti.govresearchgate.net The sulfonate group can stabilize the catalyst complex and influence the electronic properties of the metal center. While the synthesis of these ligands is well-documented, the specific use of this compound as a starting material was not identified in the searched literature.
Zwitterionic Compounds and Ionic Liquids
The reactivity of the chloroalkane and sulfonate ester moieties in this compound suggests its potential use in the synthesis of zwitterionic compounds, such as sulfobetaines, and functionalized ionic liquids. Zwitterionic phosphonium (B103445) sulfonates, for example, have been developed as Wittig reagents that allow for easier separation of byproducts. acs.orgnih.govacs.org Furthermore, ionic liquids with sulfonic acid or sulfonate functionalities are employed as catalysts and catalytic supports. cardiff.ac.uk These applications, however, typically involve the use of other sulfonating agents or sulfonate-containing precursors.
Due to the absence of specific research data for this compound in catalysis and ligand development, a data table with detailed research findings cannot be generated.
Advanced Analytical Methodologies for Complex Matrix Characterization Non Biological
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical chemistry for the separation of complex mixtures. For ethyl 3-chloropropane-1-sulfonate, both gas and liquid chromatography, particularly when coupled with mass spectrometry, offer the high selectivity and sensitivity required for trace-level analysis.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While information on the direct GC-MS analysis of this compound is not extensively published, methods developed for related alkyl sulfonates and chloropropanols can be adapted. nih.govresearchgate.netnih.govd-nb.info this compound is expected to have sufficient volatility for GC analysis, potentially without the need for derivatization.
In a typical GC-MS method, the sample would be introduced into a heated injector, where the analyte is vaporized and transferred onto a capillary column by a carrier gas (e.g., helium). The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. An Agilent HP-1MS or similar non-polar column is often suitable for separating such compounds. cpu.edu.cn
Mass spectrometry (MS) serves as a highly specific and sensitive detector. In electron ionization (EI) mode, the analyte molecules are fragmented into characteristic ions. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) with a tandem mass spectrometer (MS/MS), the method's selectivity and sensitivity can be significantly enhanced, allowing for quantification at trace levels. d-nb.info For instance, in the analysis of related alkyl mesylates, specific SRM pairs are monitored to achieve high sensitivity. d-nb.info
A liquid-liquid extraction (LLE) using a solvent like dichloromethane (B109758) could be employed for sample preparation to extract the analyte from an aqueous matrix. d-nb.info The following table outlines hypothetical GC-MS parameters for the analysis of this compound, based on methods for similar compounds.
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (or similar), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 60 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS System | Triple Quadrupole MS/MS |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical Precursor Ion (M+) | m/z 186 |
| Hypothetical Product Ions | To be determined from fragmentation pattern |
For compounds that are non-volatile, thermally labile, or highly polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. This compound, being a sulfonate ester, can be effectively analyzed by LC-MS. nih.gov
Several studies have focused on the LC-MS/MS analysis of a range of sulfonate esters, which are often considered potential genotoxic impurities in pharmaceutical products. nih.govnih.gov These methods can be directly adapted for this compound. The choice of ionization source is critical. While electrospray ionization (ESI) can be used, atmospheric pressure chemical ionization (APCI) has been shown to provide better sensitivity and reproducibility for some sulfonate esters. nih.gov In negative ion mode APCI, sulfonate esters can form stable [M-alkyl]⁻ precursor ions, which are ideal for SRM analysis. nih.gov
To handle the polar nature of sulfonates and achieve good retention on a chromatographic column, hydrophilic interaction liquid chromatography (HILIC) is often employed. nih.gov HILIC columns use a polar stationary phase with a largely organic mobile phase, which is effective for retaining and separating polar analytes. Alternatively, derivatization with a reagent like trimethylamine (B31210) can be used to create a more retentive, ionic product suitable for HILIC separation. nih.gov
Table 2: Example LC-MS/MS Parameters for Sulfonate Ester Analysis
| Parameter | Setting |
|---|---|
| LC System | UHPLC/HPLC System |
| Column | HILIC column (e.g., Acquity UPLC BEH HILIC) |
| Mobile Phase A | Water with ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| MS System | Tandem Mass Spectrometer |
| Ionization Source | APCI (Negative Ion Mode) or ESI (Positive Ion Mode) |
| Acquisition Mode | SRM |
| Example SRM Transition (related compound) | [M-alkyl]⁻ → [Product Ion]⁻ |
When mass spectrometric detection is not available or required, High-Performance Liquid Chromatography (HPLC) with other specialized detectors can be utilized. For sulfonate compounds that lack a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are suitable alternatives.
A published method for the analysis of the related compound, sodium 3-chloro-2-hydroxypropane-1-sulfonate, employs a mixed-mode Newcrom BH column. sielc.com This type of column allows for simultaneous reversed-phase and ion-exchange interactions, providing unique selectivity. The method uses an ELSD for detection. sielc.com For compounds with some UV absorbance, a UV detector set at a low wavelength (e.g., 200 nm) can also be effective. sielc.com
Online solid-phase extraction (SPE) coupled with HPLC-UV detection is another advanced technique that can enhance sensitivity by pre-concentrating the analyte from a large sample volume. This approach has been successfully used for the analysis of linear alkylbenzene sulfonates in textile extracts. thermofisher.com
Table 3: Example HPLC Method Parameters for a Related Sulfonate sielc.com
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Newcrom BH, 3.2x100 mm, 3 µm | Newcrom BH, 3.2x100 mm, 3 µm |
| Mobile Phase | MeOH/H₂O – 10/90% | MeOH/H₂O – 10/90% |
| Buffer | 40 mM Ammonium Formate, pH 3.0 | 0.2% H₂SO₄ |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Detector | ELSD | UV at 200 nm |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective approach to the analysis of electroactive species. While direct electrochemical detection methods for this compound are not widely reported, the underlying chemistry of related sulfur compounds suggests potential applicability. The synthesis of sulfinic and sulfonic esters can be achieved through electrochemical oxidation of thiols or sulfonyl hydrazides, indicating that the sulfonate functional group can be involved in electrochemical processes. nih.govrsc.org
A potential analytical approach could involve coupling HPLC with an electrochemical detector (HPLC-EC). This would require the analyte to be either oxidizable or reducible at a potential that is free from major interferences from the sample matrix. The specific electrode material and applied potential would need to be optimized to achieve the desired sensitivity and selectivity for this compound.
Method Validation and Quality by Design (QbD) Approaches
The development and implementation of any analytical method for this compound must be accompanied by rigorous validation to ensure its reliability and fitness for purpose. Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. iosrjournals.org
A modern approach to method development and validation is Analytical Quality by Design (AQbD). thermofisher.com AQbD is a systematic approach that begins with predefined objectives and emphasizes understanding the method variables and their impact on performance through risk assessment and experimental design. thermofisher.com
The AQbD process involves:
Defining an Analytical Target Profile (ATP): This defines the requirements for the method's performance, such as the need to accurately quantify this compound in a specific matrix within a certain concentration range.
Identifying Critical Quality Attributes (CQAs): These are the analytical responses that need to be controlled, such as peak resolution, retention time, and sensitivity.
Risk Assessment: Tools like a fishbone (Ishikawa) diagram are used to identify potential method parameters (e.g., mobile phase composition, column temperature, flow rate) that could affect the CQAs.
Method Optimization using Design of Experiments (DoE): A statistical approach, such as a central composite design, is used to systematically study the effects of critical parameters and their interactions to find the optimal operating conditions. thermofisher.com
Establishing a Method Operable Design Region (MODR): This defines a multidimensional space of operating parameters within which the method is known to perform reliably.
Control Strategy and Continuous Improvement: Implementing controls to ensure the method remains in a validated state throughout its lifecycle.
By applying AQbD principles, the resulting analytical method for this compound will be more robust, reliable, and less prone to failure when faced with small, unavoidable variations in operating conditions.
Chemical Degradation Pathways and Environmental Fate Chemical Perspective
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For Ethyl 3-chloropropane-1-sulfonate, the key abiotic degradation pathways are expected to be hydrolysis and photolysis, driven by its molecular structure which includes a sulfonate ester group and a chloroalkane moiety.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The sulfonate ester linkage in this compound is susceptible to hydrolysis. The rate of this reaction is typically dependent on pH and temperature.
Based on these analogous reactions, the hydrolysis of this compound would likely yield ethanol (B145695) and 3-chloropropane-1-sulfonic acid. The reaction can be generalized as follows:
C₂H₅SO₃(CH₂)₃Cl + H₂O → C₂H₅OH + HSO₃(CH₂)₃Cl
The kinetics of this reaction would be expected to follow pseudo-first-order behavior under constant pH conditions. The rate would likely be faster in both acidic and basic media compared to neutral conditions, a characteristic observed in the hydrolysis of sulfonylurea herbicides which also contain a sulfonyl linkage. usda.gov
Table 1: Postulated Hydrolysis Products of this compound
| Reactant | Product 1 | Product 2 |
| This compound | Ethanol | 3-chloropropane-1-sulfonic acid |
This table is based on general chemical principles of sulfonate ester hydrolysis.
Photolysis is the decomposition of molecules by light. Chlorinated organic compounds are known to undergo photodegradation in the presence of sunlight. humboldt.edu The process can occur directly, where the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH) and hydrated electrons (eₐq⁻). humboldt.edu
The photolysis of free chlorine in water can produce highly reactive species such as hydroxyl radicals and chlorine radicals, which can then react with and degrade organic contaminants. nih.govnsf.govnsf.gov The presence of natural organic matter (NOM) in surface waters can significantly influence this process, sometimes accelerating the degradation of chlorine and the formation of chlorine radicals. nih.gov
For this compound, direct photolysis would depend on its ability to absorb light in the environmentally relevant UV spectrum. Indirect photolysis is a more likely degradation pathway in natural waters, where photosensitizers are abundant. The carbon-chlorine bond is a potential site for photolytic cleavage.
Oxidative and Reductive Transformation Pathways
Oxidative and reductive processes play a crucial role in the transformation of organic compounds in the environment. For this compound, both the alkyl chain and the chloro-substituent are susceptible to these reactions.
Oxidative Pathways: The oxidation of organosulfates by radicals such as the sulfate (B86663) radical (SO₄•⁻) can lead to their transformation. nih.gov While organosulfates are generally stable towards hydrolysis under in-situ chemical oxidation (ISCO) conditions, they can be further oxidized. nih.gov The oxidation of α-pinene-derived organosulfate by OH radicals has been shown to produce more oxygenated organosulfates and, to a lesser extent, smaller fragmentation products and inorganic sulfate. copernicus.orgresearchgate.netresearchgate.net It is plausible that the propane (B168953) chain of this compound could undergo similar oxidative transformations, leading to the formation of hydroxylated or carbonylated products.
Reductive Pathways: Reductive dechlorination is a significant degradation pathway for chlorinated hydrocarbons. provectusenvironmental.com This process involves the replacement of a chlorine atom with a hydrogen atom. In anoxic environments, such as sediments and water-saturated soils, microorganisms can use chlorinated compounds as electron acceptors in a process called anaerobic respiration. nanofase.eu Abiotic reductive dechlorination can also occur, for instance, through reactions with reduced iron minerals. provectusenvironmental.com The chloro-substituent on the propyl chain of this compound makes it a candidate for reductive dechlorination, which would result in the formation of ethyl propane-1-sulfonate.
Identification of Stable Transformation Products through Chemical Analysis
The identification of stable transformation products is essential for a complete understanding of a compound's environmental fate. Based on the degradation pathways discussed, several potential stable transformation products of this compound can be postulated.
Table 2: Postulated Transformation Products of this compound
| Degradation Pathway | Potential Transformation Product(s) |
| Hydrolysis | Ethanol, 3-chloropropane-1-sulfonic acid |
| Reductive Dechlorination | Ethyl propane-1-sulfonate |
| Oxidation | Hydroxylated and/or carbonylated derivatives of this compound, smaller oxygenated organosulfates, inorganic sulfate |
This table represents hypothesized products based on the degradation of analogous compounds.
The actual formation and stability of these products would need to be confirmed through experimental studies using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods are commonly used to identify and quantify the degradation products of pesticides and other organic contaminants in environmental samples. usda.govacs.org For instance, LC-MS has been effectively used to identify the hydrolytic products of sulfonylurea herbicides. usda.gov Stable isotope analysis could also be a valuable tool to elucidate the degradation pathways in complex environmental matrices. acs.org
Future Research Trajectories and Unresolved Challenges
Exploration of Undiscovered Reactivity and Selectivity
The dual reactivity of ethyl 3-chloropropane-1-sulfonate, stemming from the electrophilic carbon attached to the chlorine atom and the sulfonate ester group, opens avenues for investigating novel chemical transformations. The sulfonate group is an excellent leaving group, making the ethyl group susceptible to nucleophilic attack, while the chloropropyl chain can participate in a variety of substitution reactions. youtube.com
Future research should focus on systematically exploring the chemoselectivity of this compound with a wide range of nucleophiles under various reaction conditions. Key questions to be addressed include:
Under what conditions can one functional group be reacted selectively while the other remains intact?
Can the reactivity of the chloro and sulfonate groups be orthogonally controlled?
What is the kinetic and thermodynamic profile of reactions at each electrophilic center?
Understanding these fundamental aspects of its reactivity will enable the design of more complex and efficient synthetic routes.
Development of Stereoselective and Enantioselective Synthetic Routes
The development of stereoselective and enantioselective methods for the synthesis and transformation of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. youtube.com While this compound itself is achiral, its reactions can generate chiral centers.
Future research should target the development of catalytic asymmetric methods that utilize this compound to produce enantioenriched products. Potential strategies include:
Asymmetric substitution reactions: Employing chiral catalysts to control the stereochemical outcome of nucleophilic substitution at the chloropropyl chain.
Kinetic resolution: Selectively reacting one enantiomer of a racemic chiral nucleophile with this compound.
Synthesis of chiral derivatives: Using the compound as a building block for the synthesis of more complex chiral molecules.
The synthesis of chiral sulfonate esters and their derivatives is an area of growing interest, and applying these advanced synthetic methodologies to this compound could yield novel and valuable chiral building blocks. nih.govnih.gov
Integration of Flow Chemistry and Continuous Manufacturing
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netvapourtec.comillinois.edu The synthesis and subsequent reactions of sulfonate esters are well-suited for translation to flow chemistry platforms. acs.orgthieme-connect.de
Future research in this area should focus on:
Developing a continuous synthesis of this compound: This would involve designing a flow reactor setup for the esterification of 3-chloropropane-1-sulfonic acid or the reaction of a suitable precursor with ethanol (B145695).
Integrating downstream reactions in a continuous manner: Coupling the synthesis of the target compound with subsequent nucleophilic substitution or other transformations in a multi-step flow system.
Real-time reaction monitoring and optimization: Implementing in-line analytical techniques to monitor reaction progress and optimize parameters such as temperature, residence time, and stoichiometry. thieme-connect.de
The integration of flow chemistry could lead to more efficient, safer, and cost-effective manufacturing processes for this compound and its derivatives. acs.org
Predictive Modeling for Structure-Reactivity Relationships
Computational chemistry and predictive modeling are increasingly powerful tools in chemical research, enabling the prediction of molecular properties and reactivity. nih.gov For this compound, developing quantitative structure-activity relationship (QSAR) models could provide valuable insights into its behavior in various chemical and biological systems.
Future research should aim to:
Develop computational models of its reactivity: Using quantum chemical calculations to model the transition states and reaction pathways for different nucleophiles at both electrophilic sites. This can help in understanding and predicting the chemoselectivity.
Correlate structural features with observed reactivity: Building QSAR models that link the physicochemical properties of reactants and catalysts to the observed reaction outcomes.
Predict potential biological activity and toxicity: Employing in silico methods to predict the potential interactions of the compound and its derivatives with biological targets, which can guide the design of new functional molecules while minimizing potential hazards. nih.gov
These predictive models can accelerate the discovery of new applications and provide a deeper understanding of the fundamental factors governing the reactivity of this compound.
Designing Novel Materials Based on the Compound's Unique Functionalities
The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel polymers and functional materials. The sulfonate group can be incorporated to enhance properties such as ion conductivity, hydrophilicity, and flame retardancy. acs.orgmdpi.com
Future research in materials science could explore:
Polymer synthesis: Using the compound as a monomer or a functionalizing agent to create new polymers. For example, the chloropropyl group could be used for polymerization or grafting onto existing polymer backbones, while the sulfonate group imparts specific functionalities.
Surface modification: Grafting the molecule onto surfaces to alter their properties, such as wettability, adhesion, or biocompatibility. The sulfonate groups are known to be effective for inducing apatite nucleation, which is relevant for biomaterials. nih.gov
Development of functional materials: Incorporating the compound into the synthesis of materials for applications such as ion-exchange resins, membranes for fuel cells, or flame-retardant additives. acs.org
By leveraging the unique combination of a reactive chloroalkyl chain and a polar sulfonate group, a wide range of new materials with tailored properties could be designed and synthesized.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-chloropropane-1-sulfonate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via sulfonation of propane derivatives followed by esterification. Key variables include temperature (40–80°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of sulfonyl chloride intermediates. Monitor reaction progress via TLC or GC-MS to optimize purity . Yield improvements (≥80%) often require inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT-135), IR, and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Expect signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and sulfonate-attached CH₂ groups (δ 3.5–3.7 ppm).
- IR : Confirm sulfonate S=O stretches at 1150–1250 cm⁻¹ and C-Cl at 550–750 cm⁻¹ .
Cross-validate with computational simulations (e.g., DFT) to resolve ambiguities in stereoelectronic effects .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under anhydrous conditions (desiccated environment, molecular sieves) at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, using HPLC to quantify residual purity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the nucleophilic substitution pathways of this compound in aqueous environments?
- Methodological Answer : Employ kinetic isotope effects (KIE) and isotopic labeling (e.g., D₂O) to track hydrolysis mechanisms. Compare SN1 vs. SN2 pathways using polar aprotic solvents (DMF, DMSO) versus protic solvents (H₂O/EtOH). Analyze activation parameters (ΔH‡, ΔS‡) via Eyring plots derived from variable-temperature NMR experiments .
Q. What statistical approaches are recommended for resolving contradictory data in the compound’s reactivity across different pH ranges?
- Methodological Answer : Apply multivariate regression to correlate pH-dependent reactivity with electronic parameters (Hammett σ constants). Use ANOVA to identify outliers in datasets, and perform bootstrapping to assess confidence intervals for rate constants. For example, discrepancies in sulfonate group reactivity at pH < 3 may arise from protonation equilibria, requiring potentiometric titration for validation .
Q. How can computational modeling predict the environmental fate of this compound in soil and aqueous systems?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and partition coefficients (log Kow, log Koc). Validate predictions with microcosm studies:
- Soil : Measure adsorption isotherms (Freundlich/Langmuir models) under varying organic matter content.
- Water : Conduct photolysis experiments (UV-Vis irradiation) with LC-MS/MS to identify transformation products (e.g., sulfonic acid derivatives) .
Q. What strategies mitigate interference from sulfonate byproducts during catalytic applications of this compound?
- Methodological Answer : Optimize catalyst selection (e.g., Pd/C vs. Raney Ni) to suppress sulfonic acid formation. Use scavengers (molecular sieves, ion-exchange resins) to sequester reactive intermediates. Monitor reaction pathways in situ via Raman spectroscopy or inline FTIR .
Methodological Best Practices
- Data Integrity : Follow GLP guidelines for documentation, including raw spectra, chromatograms, and statistical code .
- Source Evaluation : Prioritize peer-reviewed journals and regulatory databases (e.g., ECHA, PubChem) over commercial platforms .
- Critical Analysis : Address contradictions in literature by replicating experiments under standardized conditions (e.g., IUPAC-recommended protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
